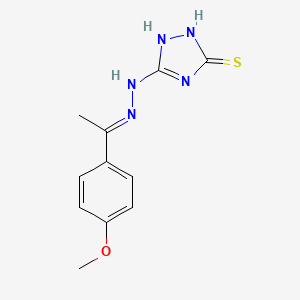

![molecular formula C17H15ClN2O2 B4624600 N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)

N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide

説明

Synthesis Analysis

The synthesis of related compounds, such as those involving various benzamide functionalities, often employs techniques like tritium/hydrogen exchange with organoiridium catalysts for labeling, as demonstrated in the synthesis of potent C-C chemokine receptor 1 (CCR1) antagonists (Yang Hong et al., 2015). Such methodologies could be adapted for the synthesis of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide, showcasing the compound's structural complexity and the nuanced approaches required for its preparation.

Molecular Structure Analysis

Studies on molecular structure often utilize techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations to elucidate the arrangement of atoms within a molecule and the conformational dynamics it may undergo. For instance, the detailed structural analysis of similar benzamide derivatives through X-ray crystallography has provided insights into their crystal systems, bond lengths, and angles, offering a foundation for understanding the molecular structure of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide (Pei Huang et al., 2020).

Chemical Reactions and Properties

The chemical behavior of benzamide derivatives, including reactivity patterns and interaction with catalysts, can be complex. For example, the carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives highlight the versatility of 2-alkynylbenzamides in undergoing different reaction pathways, which could be pertinent to understanding the reactivity of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide (R. Mancuso et al., 2014).

科学的研究の応用

Synthesis and Characterization

Polyimide Synthesis : Novel aromatic polyimides were synthesized using new diamines, including derivatives related to N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide, demonstrating solubility in organic solvents and high thermal stability, suggesting applications in materials science (Butt et al., 2005).

Drug Formulation : Improved oral absorption of enteric coprecipitates of a poorly soluble drug was achieved, indicating the role of such compounds in enhancing the bioavailability of therapeutic agents (Kondo et al., 1994).

Polymeric Adsorbents : Molecularly imprinted polymeric adsorbents for byproduct removal were prepared, showcasing the utility of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide derivatives in specific molecular recognition, relevant for purification processes in chemical synthesis (Ye et al., 1998).

Biomedical Applications

- Glycoconjugate Polymers : A new type of artificial glycoconjugate polymer was synthesized for developing biomedical materials using oligosaccharide moieties as recognition signals. This demonstrates the potential of N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide derivatives in biomedical applications, including drug delivery and tissue engineering (Kobayashi et al., 1997).

Methodological Advances

- Sulfonylated Lactams Synthesis : A copper-mediated aminosulfonylation method was developed for producing sulfonylated lactams from 2-vinylbenzamide derivatives, showcasing an innovative approach to synthesizing complex molecules that could have pharmaceutical applications (Wang et al., 2019).

特性

IUPAC Name |

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-4-2-3-5-14(11)17(22)20-15(16(19)21)10-12-6-8-13(18)9-7-12/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANADMKCBMZYVFV-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

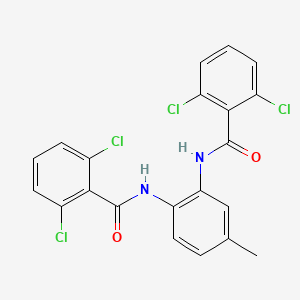

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)

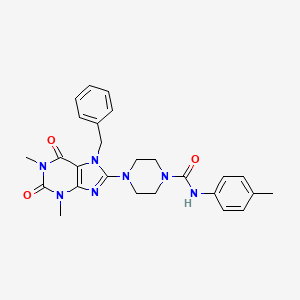

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)

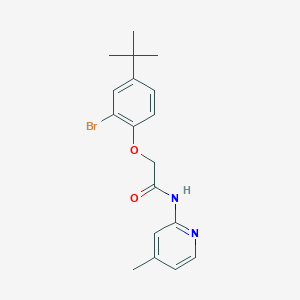

![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)